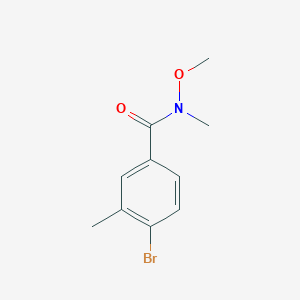

4-bromo-N-methoxy-N,3-dimethylbenzamide

Übersicht

Beschreibung

4-Bromo-N-methoxy-N,3-dimethylbenzamide (CAS: 170230-01-0) is a halogenated benzamide derivative featuring a bromine atom at the 4-position of the benzene ring, a methoxy group (N-methoxy), and two methyl groups attached to the amide nitrogen and the 3-position of the aromatic ring. This compound has been utilized in synthetic organic chemistry as an intermediate for synthesizing substituted benzaldehydes and other aromatic derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methoxy-N,3-dimethylbenzamide typically involves the following steps:

Bromination: The starting material, 3-methylbenzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 4-position of the benzene ring.

Methoxylation: The brominated intermediate is then treated with methanol (CH3OH) and a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the N-position.

Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the two methyl groups at the N and 3-positions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-methoxy-N,3-dimethylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can yield products such as carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of alcohols or amines.

Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-methoxy-N,3-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-bromo-N-methoxy-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

- Halogen vs. Amino Groups: Replacing bromine with chlorine (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) shifts applications from synthetic intermediates to bioactive molecules (e.g., HSP90 inhibition) .

- Methoxy Positioning : Methoxy groups on the phenyl ring (e.g., N-(3,5-dimethoxyphenyl) derivatives) enhance biological activity, such as anticancer properties, compared to N-methoxy groups .

- Methyl Group Impact : The N,3-dimethyl substitution in the target compound reduces steric hindrance compared to bulkier substituents (e.g., morpholine sulfonyl groups in 3-bromo-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide), making it more suitable for coupling reactions .

Key Observations :

- The target compound’s synthesis involves amide coupling using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is standard for hindered amides .

- Lower yields in biphenyl derivative synthesis (18%) highlight challenges in cross-coupling reactions with sterically hindered benzamides .

- One-pot methods for 2-amino-5-chloro-N,3-dimethylbenzamide demonstrate cost-effective optimization, contrasting with the discontinued status of the brominated analog .

Biologische Aktivität

4-Bromo-N-methoxy-N,3-dimethylbenzamide (C10H12BrNO2) is a synthetic organic compound notable for its unique structural features, including a bromine atom, a methoxy group, and two methyl groups attached to a benzamide framework. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

The synthesis of this compound typically involves:

- Bromination : Starting with 3-methylbenzamide, bromine is introduced at the 4-position using a catalyst.

- Methoxylation : The brominated compound is treated with methanol and a base to attach the methoxy group.

- Methylation : Methyl iodide is used to introduce the additional methyl groups at the N and 3-positions.

This synthetic route allows for the production of a compound with diverse chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors that play critical roles in signal transduction pathways, potentially altering cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. For instance, it has been shown to inhibit the growth of breast cancer cells through modulation of cell cycle regulators.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications as an antimicrobial agent. Its structure allows for interactions that disrupt bacterial cell wall synthesis or function.

- Neuroprotective Effects : Emerging studies indicate that it may possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity Study :

- A study on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers. The study highlighted the potential for developing this compound as a therapeutic agent against breast cancer.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

-

Neuroprotection Research :

- A recent investigation into its neuroprotective effects showed that pretreatment with the compound reduced neuronal cell death induced by oxidative stress in a rat model. This suggests its potential utility in treating neurodegenerative diseases.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-methoxybenzamide | Lacks N-methyl groups | Anticancer activity noted |

| 4-Bromo-N,N-dimethylbenzamide | Lacks methoxy group | Limited antimicrobial properties |

| 3-Methoxy-N,N-dimethylbenzamide | Lacks bromine atom | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-bromo-N-methoxy-N,3-dimethylbenzamide, and how can reaction parameters be optimized for higher yields?

- Methodology : The synthesis of benzamide derivatives typically involves coupling reactions between activated carbonyl compounds and amines. For brominated benzamides, bromine substituents influence reactivity, requiring careful selection of catalysts and solvents. For example, sodium carbonate or trichloroisocyanuric acid may be used to activate intermediates, while dichloromethane or acetonitrile serve as solvents. Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) are critical for minimizing side reactions .

- Key Parameters : Monitor reaction progress via TLC or NMR to identify incomplete coupling or hydrolysis byproducts. Hazard assessments (e.g., decomposition risks) should precede scale-up .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to verify methoxy (-OCH) and methyl (-CH) groups. The bromine atom induces deshielding in aromatic protons (e.g., δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve bond-length discrepancies (e.g., C-N vs. C=N in amidine derivatives) to confirm electronic delocalization and substituent effects. For example, a C-N bond length of 1.3689 Å indicates partial double-bond character due to resonance .

Q. How should this compound be stored to ensure stability during experiments?

- Guidelines : Store in airtight containers under inert gas (e.g., N) at –20°C to prevent moisture absorption or thermal decomposition. Differential Scanning Calorimetry (DSC) studies on similar brominated benzamides show exothermic decomposition above 150°C, necessitating controlled handling .

Advanced Research Questions

Q. How do competing electronic effects (e.g., bromine vs. methoxy groups) influence the reactivity of this compound in cross-coupling reactions?

- Analysis : Bromine is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution. Methoxy groups, being electron-donating, may deactivate adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation via LC-MS or GC-MS is required to resolve contradictory predictions .

- Case Study : In N,N′-bis(4-methoxyphenyl)benzamidine, bromine and methoxy groups alter conjugation, affecting bond lengths by ~0.08 Å compared to unsubstituted analogs. This impacts catalytic activity in coordination chemistry .

Q. What strategies mitigate mutagenicity risks associated with handling this compound?

- Risk Management : Ames testing of structurally similar anomeric amides shows mutagenicity varies with substituents. Use fume hoods, nitrile gloves, and closed systems during synthesis. Mutagenicity data for this compound may be extrapolated from analogs like benzyl chloride, which exhibits comparable risks .

- Protocols : Follow ACS guidelines for hazard assessments, including waste disposal via licensed contractors to avoid environmental contamination .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

- AI-Driven Synthesis : Platforms like Pistachio or Reaxys integrate reaction databases to propose viable routes. For example, substituting the bromine atom with trifluoromethyl groups (as in 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) requires evaluating fluorination reagents (e.g., Togni’s reagent) and protecting groups for the methoxy moiety .

- Validation : Cross-check computational predictions with experimental yields and byproduct profiles using HPLC or -NMR .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported bond angles for benzamide derivatives: How to reconcile crystallographic data with computational models?

- Resolution : Crystallographic data (e.g., N1-C1-N2 = 121.89° in N,N′-bis(4-methoxyphenyl)benzamidine) often deviate from DFT-optimized geometries due to crystal packing forces. Perform periodic boundary condition (PBC) simulations to account for intermolecular interactions (e.g., C-H⋯π) observed in X-ray structures .

Q. Conflicting mutagenicity reports for brominated benzamides: Are these compound-specific or class-wide trends?

Eigenschaften

IUPAC Name |

4-bromo-N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLLHXSVCZPIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.